

A Technical Guide to the Biological Activity of Piperidinylmethylureido Derivatives and Related Scaffolds

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Compound of Interest		
Compound Name:	Piperidinylmethylureido	
Cat. No.:	B15486460	Get Quote

Introduction

This technical guide provides a comprehensive overview of the biological activities associated with piperidine and ureido-containing chemical structures, with a focus on their potential therapeutic applications. While literature specifically detailing the biological profile of "Piperidinylmethylureido derivatives" is limited, this guide synthesizes available data on closely related piperidine and urea/ureido derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for the design and development of novel therapeutic agents based on these pharmacophores.

The piperidine ring is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals, known to confer a wide range of biological activities including antimicrobial, anticancer, and neuroprotective effects. Similarly, the urea and ureido moieties are crucial functional groups in medicinal chemistry, often involved in key binding interactions with biological targets, leading to activities such as enzyme inhibition and anticancer efficacy. This guide explores the intersection of these two important chemical motifs by examining the biological activities of compounds that incorporate them.

Biological Activities of Piperidine and Urea/Ureido Derivatives



Antimicrobial Activity

Piperidine derivatives have demonstrated significant potential as antimicrobial agents. Studies have shown that various substituted piperidines exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain novel piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties using methods like the agar disc diffusion assay.

Similarly, urea derivatives have been investigated for their antimicrobial properties. A series of new urea derivatives containing aryl moieties were designed and screened in vitro against several bacterial and fungal strains. Many of these compounds exhibited promising growth inhibition, particularly against Acinetobacter baumannii.

Anticancer Activity

The anticancer potential of piperidine-containing compounds is another area of active research. Piperine, a natural product containing a piperidine ring, and its derivatives have been designed and synthesized to evaluate their antitumor activities. These compounds have been assessed against various cancer cell lines, such as breast (MDA-MB-231) and cervical (HeLa) cancer cells, using the MTT assay to determine their cytotoxic effects.

Urea derivatives have also been explored as anticancer agents. For example, phenylurea substituted 2,4-diamino-pyrimidines have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum and for their cytotoxicity against mammalian HepG2 cell lines, demonstrating the potential for this class of compounds in targeting pathogenic organisms and cancer cells.

Enzyme Inhibitory Activity

The urea moiety is a well-known feature in the design of enzyme inhibitors due to its ability to form key hydrogen bonds within enzyme active sites. Piperidine urea derivatives have been synthesized and evaluated as potent inhibitors of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1), a target for diabetes and metabolic syndrome. Furthermore, sulfonamides incorporating piperidinyl-hydrazidoureido moieties have been investigated as inhibitors of carbonic anhydrase isoforms I, II, IX, and XII, which are implicated in various physiological and pathological processes, including cancer.



Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of various piperidine and urea/ureido derivatives as reported in the literature.

Table 1: Antimicrobial Activity of Piperidine and Urea Derivatives

Compound Class	Organism	Activity	Measurement	Reference
Piperidine Derivatives	Bacillus subtilis	0.75 mg/ml	MIC	[1]
Piperidine Derivatives	Escherichia coli	1.5 mg/ml	MIC	[1]
Adamantyl Urea Adduct	Acinetobacter baumannii	94.5%	Growth Inhibition	[2]

Table 2: Anticancer and Antimalarial Activity of Piperidine and Urea Derivatives

Compound Class	Cell Line <i>l</i> Organism	Activity (IC50)	Reference
Piperine Derivative H7	MDA-MB-231 (Breast Cancer)	10.50 ± 3.74 μM	
Piperine Derivative H7	HeLa (Cervical Cancer)	11.86 ± 0.32 μM	
Phenylurea Substituted 2,4- diamino-pyrimidines	P. falciparum (3D7 strain)	0.09 to 7.2 μM	[3]

Table 3: Enzyme Inhibitory Activity of Piperidine Urea Derivatives



Compound Class	Enzyme Target	Activity (K _I)	Reference
N,N-disubstituted piperidine (Metanilamide series)	hCA XII	277.9 nM	[4]
Piperidine Urea Derivative (10c)	11β-HSD1	Potent Inhibitor	[5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically at a concentration of 10⁵ colony-forming units (CFU) per milliliter.
- Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter
 plate containing a suitable growth medium. A wide range of concentrations is typically tested.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
- Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[7]

 Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.



- Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24-72 hours).
- MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

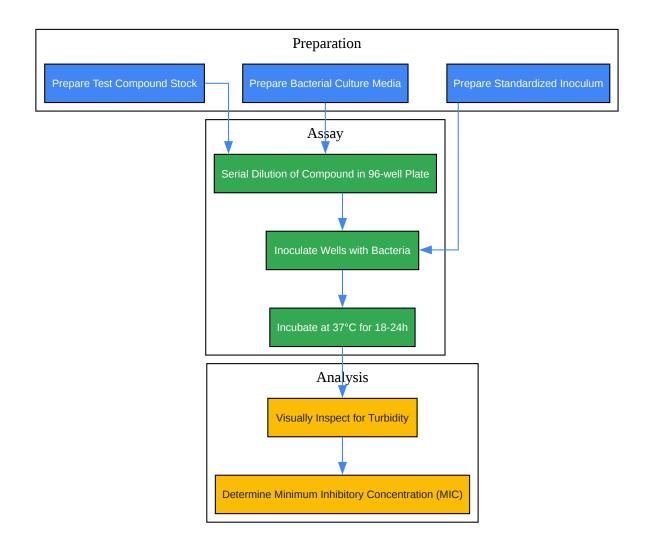
Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.[1][8]

- Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and test inhibitor at various concentrations.
- Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or a well in a 96-well plate), mix the enzyme with different concentrations of the inhibitor and allow them to pre-incubate for a specific period.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzymeinhibitor mixture.
- Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in a detectable signal (e.g., absorbance or fluorescence) that is proportional to the product formation or substrate consumption.
- Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

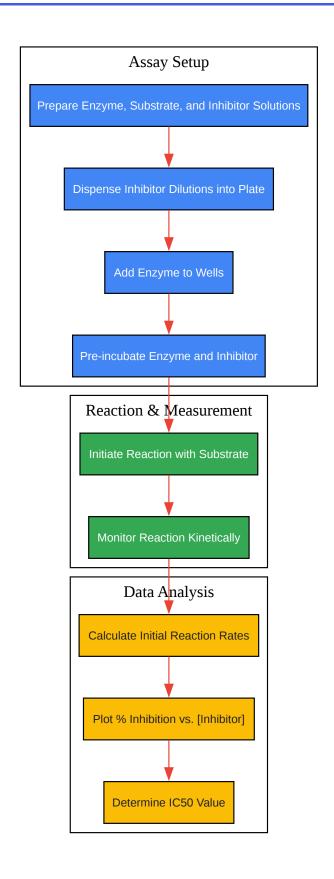




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Caption: Workflow for Antimicrobial Susceptibility Testing.





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Caption: Workflow for a Typical Enzyme Inhibition Assay.



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